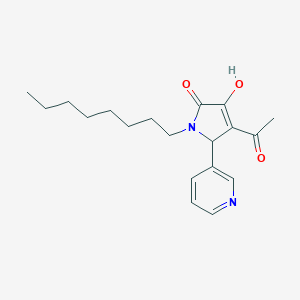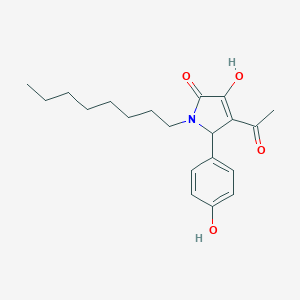![molecular formula C21H19N5O4 B282401 methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282401.png)
methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of this compound is that it can be difficult and expensive to synthesize, which may limit its availability for use in research.
Orientations Futures
There are several potential future directions for research on methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the compound's activity against other types of cancer, as well as its potential use in combination with other anti-cancer agents. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on the immune system.
Méthodes De Synthèse
The synthesis of methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves a multi-step process that includes the use of various reagents and catalysts. The exact details of this process are beyond the scope of this paper, but it is worth noting that several different methods have been developed for synthesizing this compound.
Applications De Recherche Scientifique
Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity.
Propriétés
Formule moléculaire |
C21H19N5O4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N5O4/c1-12-4-6-14(7-5-12)19(27)16-17(20(28)30-3)22-21-23-24-25-26(21)18(16)13-8-10-15(29-2)11-9-13/h4-11,18H,1-3H3,(H,22,23,25) |
Clé InChI |
OHINMICTUOLFPX-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)OC)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)OC)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
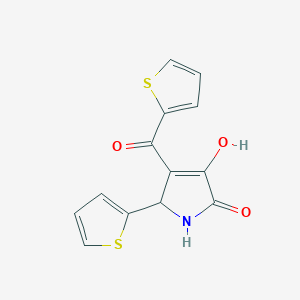


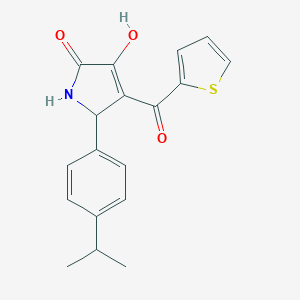
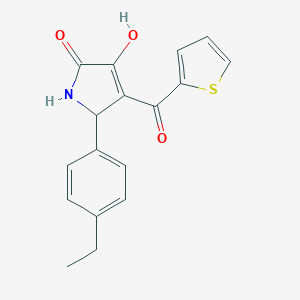



![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)

